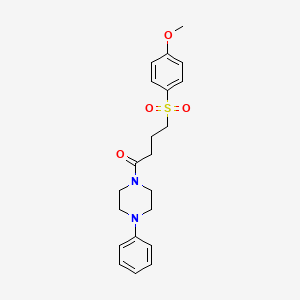

![molecular formula C10H7FN6O B2416203 N-(2-fluorofenil)[1,2,5]oxadiazolo[3,4-b]pirazina-5,6-diamina CAS No. 294873-69-1](/img/structure/B2416203.png)

N-(2-fluorofenil)[1,2,5]oxadiazolo[3,4-b]pirazina-5,6-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

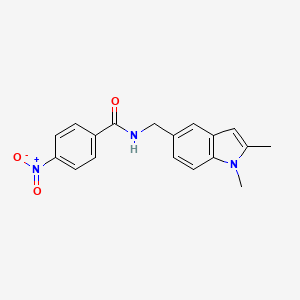

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a useful research compound. Its molecular formula is C10H7FN6O and its molecular weight is 246.205. The purity is usually 95%.

BenchChem offers high-quality N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Derivados Push-Pull: La estructura en forma de V del compuesto, combinada con sus propiedades de extracción de electrones, lo hace adecuado para materiales ópticos no lineales . Los investigadores investigan su comportamiento electroquímico y fotofísico, que es esencial para aplicaciones como interruptores ópticos, convertidores de frecuencia y moduladores.

- BAM15: N-(2-fluorofenil)[1,2,5]oxadiazolo[3,4-b]pirazina-5,6-diamina (BAM15) actúa como un agente desacoplante mitocondrial. Tiene implicaciones terapéuticas potenciales para la enfermedad del hígado graso no alcohólico (NAFLD) debido a su capacidad para restaurar el metabolismo lipídico y el control glucémico .

Materiales Ópticos No Lineales

Agente Desacoplante Mitocondrial

Mecanismo De Acción

Target of Action

The primary target of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is the mitochondria . This compound acts as a mitochondrial protonophore uncoupler .

Mode of Action

BAM15 increases the mitochondrial respiration rate . It transports protons into the mitochondrial matrix via a pathway that is independent of ATP synthase . This action uncouples the oxidative reaction from ATP production .

Biochemical Pathways

BAM15’s action as a mitochondrial protonophore uncoupler affects the oxidative phosphorylation pathway . By transporting protons into the mitochondrial matrix and uncoupling nutrient oxidation from ATP production, BAM15 disrupts the normal flow of this pathway .

Result of Action

BAM15’s action results in an increase in the mitochondrial respiration rate . It is also found to be less cytotoxic compared to other protonophore uncouplers . In addition, BAM15 has been shown to protect mice from acute renal ischemic-reperfusion injury .

Análisis Bioquímico

Biochemical Properties

N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to interact with various enzymes and proteins within the cell . It selectively reduces bioenergetic coupling efficiency , which can have significant effects on cellular metabolism

Cellular Effects

The effects of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine on cells are diverse and significant. It has been shown to diminish cell proliferation, migration, and ATP production over time . Additionally, it induces apoptosis and reactive oxygen species accumulation in cells . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its ability to uncouple oxidative phosphorylation in mitochondria . This means it disrupts the normal process of ATP production, leading to increased mitochondrial respiration rate . It does this without depolarizing the plasma membrane . The compound’s interaction with the mitochondrial membrane potential is also noteworthy, as it has been shown to decrease this potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine change over time. For instance, it has been observed to increase proton leak and over time, diminish cell proliferation, migration, and ATP production

Dosage Effects in Animal Models

In animal models, the effects of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine vary with different dosages . At certain dosages, it has been shown to lower body weight independent of food intake and slow tumor progression

Metabolic Pathways

The metabolic pathways that N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is involved in are primarily related to its role as a mitochondrial protonophore . It has the ability to transport protons across the mitochondrial membrane, disrupting the normal process of ATP production . This can have significant effects on metabolic flux or metabolite levels within the cell.

Transport and Distribution

It has been found in adipose, liver, and tumor tissue with low abundance in skeletal muscle

Subcellular Localization

The subcellular localization of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is primarily within the mitochondria due to its role as a mitochondrial protonophore

Propiedades

IUPAC Name |

5-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN6O/c11-5-3-1-2-4-6(5)13-8-7(12)14-9-10(15-8)17-18-16-9/h1-4H,(H2,12,14,16)(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAIQYPDHJRCBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)

![1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2416134.png)

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)